

Assessing Long-Term Relapse-Free Survival with Mocravimod Treatment: A Comparative Guide

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Compound of Interest

Compound Name: Mocravimod

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Mocravimod**, a novel sphingosine-1-phosphate (S1P) receptor modulator, and its potential impact on long-term relapse-free survival. While initial interest in S1P receptor modulators has been extensive in the field of autoimmune diseases such as multiple sclerosis, the current clinical development of **Mocravimod** is primarily focused on improving outcomes for patients with acute myeloid leukemia (AML) following allogeneic hematopoietic cell transplantation (allo-HCT). This guide will therefore focus on the available data for **Mocravimod** in this oncological setting and provide a comparative analysis with other S1P receptor modulators approved for different indications to offer a broader context for drug development professionals.

Mechanism of Action: S1P Receptor Modulation

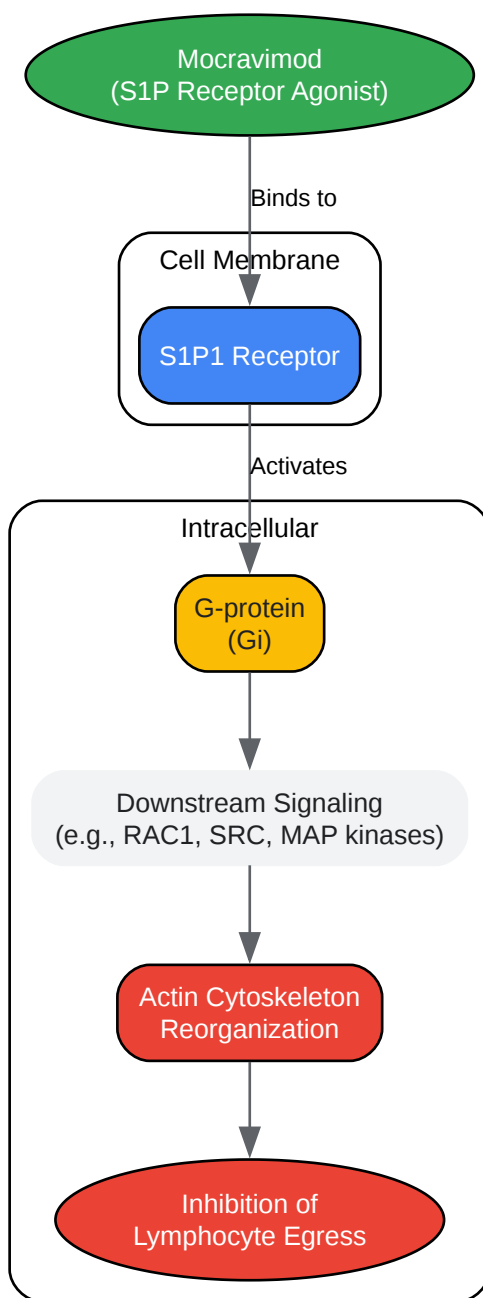
Mocravimod is an oral agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its mechanism of action involves the sequestration of lymphocytes in lymphoid organs, preventing their egress into the bloodstream and peripheral tissues.[2][3][4] In the context of allo-HCT for AML, this modulation of lymphocyte trafficking is hypothesized to have a dual benefit:

- Reduction of Graft-versus-Host Disease (GvHD): By retaining donor T cells in the lymph nodes, **Mocravimod** may reduce the infiltration of these immune cells into host tissues, a primary cause of GvHD.[2]

- Preservation of Graft-versus-Leukemia (GvL) Effect: The GvL effect, where donor immune cells target and eliminate residual leukemia cells, is crucial for preventing relapse. **Mocravimod** is thought to maintain this beneficial anti-leukemic activity within the lymphoid compartments where malignant cells may reside.

This dual action positions **Mocravimod** as a potential therapy to improve relapse-free survival (RFS) and overall survival (OS) in AML patients post-transplantation.

Signaling Pathway of S1P Receptor Modulators



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Caption: Signaling pathway of **Mocravimod** as an S1P1 receptor agonist.

Clinical Data: Mocravimod in Acute Myeloid Leukemia

The primary evidence for **Mocravimod**'s efficacy in improving relapse-free survival comes from early-phase clinical trials in AML patients undergoing allo-HCT.

Quantitative Data Summary

The following table summarizes the key survival data from a post-hoc analysis of the CKRP203A2105 study, which compared **Mocravimod**-treated AML patients with a control group of patients who underwent allo-HCT without **Mocravimod** during the same period at one study site.

Outcome	Mocravimod Group (n=7)	Control Group (n=9)	Probability of Benefit with Mocravimod
Deaths	2	6	N/A
Relapses	1	Not specified	N/A
Increased Overall Survival	-	-	93% (Bayesian analysis)

Data from a post-hoc analysis of a Phase 1b/2a study.

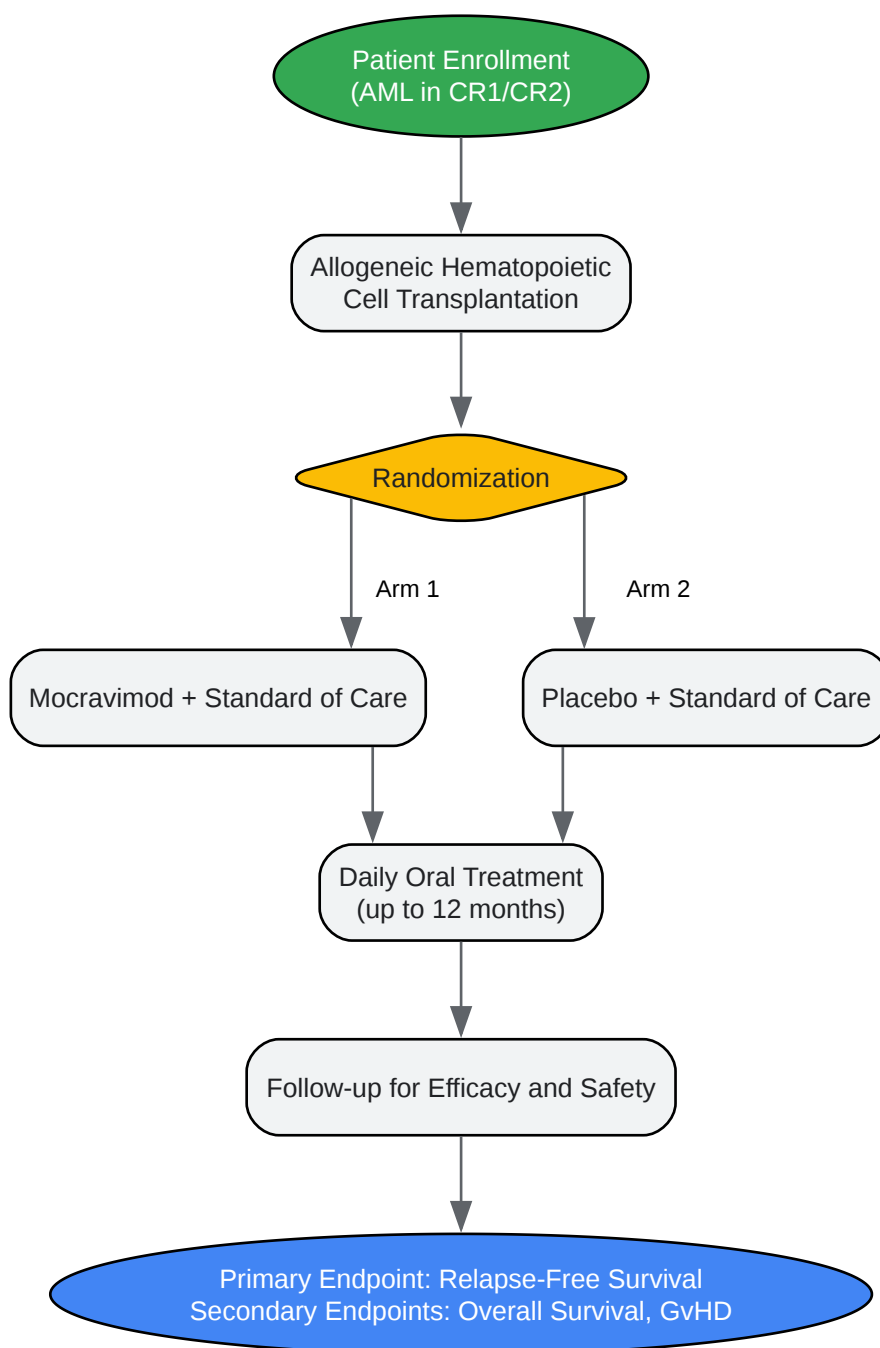
Experimental Protocols

MO-TRANS (NCT05429632): A Pivotal Phase 2b/3 Study

- Objective: To evaluate the efficacy and safety of **Mocravimod** as an adjunctive and maintenance treatment in adult AML patients undergoing allo-HCT.
- Design: A randomized, double-blind, placebo-controlled, multi-center study.
- Population: Adult patients with AML in complete remission (CR1 or CR2) undergoing allo-HCT.
- Intervention: Patients are randomized to receive either **Mocravimod** or a placebo, in addition to standard of care, for up to 12 months.
- Primary Endpoint: Relapse-free survival (RFS).

- Secondary Endpoints: Overall survival (OS) and the incidence of GvHD.

Experimental Workflow for the MO-TRANS Trial



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Caption: Workflow of the MO-TRANS clinical trial for **Mocravimod**.

Comparative Landscape: S1P Receptor Modulators in Multiple Sclerosis

While **Mocravimod** is being developed for AML, other S1P receptor modulators are approved for the treatment of relapsing forms of multiple sclerosis (MS). These drugs have demonstrated efficacy in reducing relapse rates and are included here to provide a broader context on the long-term outcomes associated with this class of molecules.

Quantitative Data Summary: Relapse-Free Survival in Multiple Sclerosis

Drug	Trial/Study	Duration	Relapse-Free Survival Rate	Annualized Relapse Rate (ARR)
Fingolimod	LONGTERMS	Up to 14 years	45.5% at 10 years	0.17 (years 0-10)
Phase 2 Extension	> 7 years	>60%	0.18	
Real-world (Swiss)	Mean 32 months	77.7%	0.12	
Ozanimod	DAYBREAK (OLE)	Up to 5 years	71% over 48 months	0.103
Siponimod	EXPAND (core & ext.)	> 5 years	Not directly reported	52% reduction vs. placebo switch

Note: These trials were conducted in patients with multiple sclerosis, not AML. The study designs and patient populations are different from those in the **Mocravimod** trials.

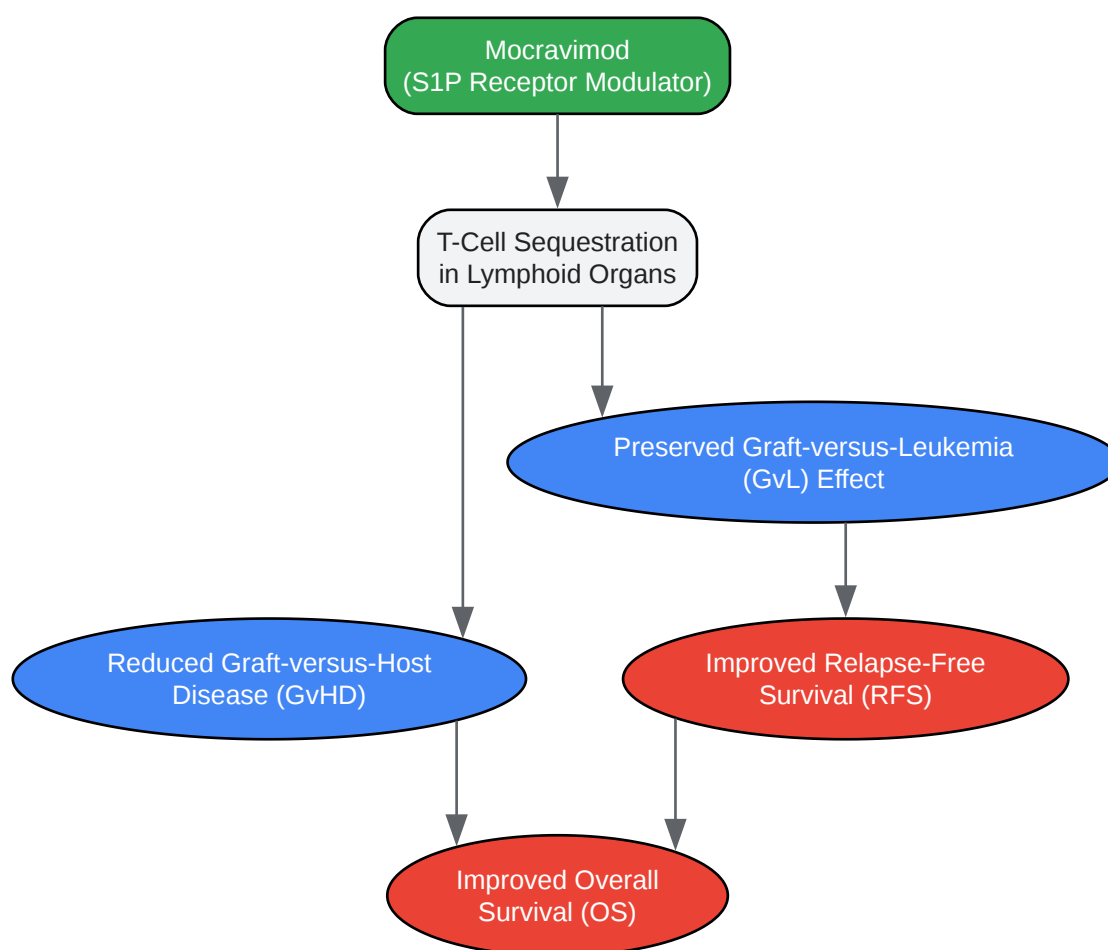
Experimental Protocols (Summarized)

- Fingolimod (LONGTERMS Study): A Phase IIIb, open-label extension study of patients with relapsing MS who completed previous Phase II/III/IIIb core/extension studies of fingolimod.

Patients received fingolimod 0.5 mg orally once daily. The main outcomes were safety and efficacy (clinical and MRI).

- Ozanimod (DAYBREAK Study): An open-label extension study for patients with relapsing MS who completed a Phase 1-3 ozanimod trial. Patients received ozanimod 0.92 mg/d. The study characterized long-term safety and efficacy.
- Siponimod (EXPAND Study and Extension): A Phase 3, randomized, double-blind, placebo-controlled study in patients with secondary progressive MS, followed by an open-label extension where placebo patients switched to siponimod. The study assessed the effect on disability progression and other clinical and MRI outcomes.

Logical Relationship for S1P Modulators in Allo-HCT



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Caption: The proposed mechanism for improved survival with **Mocravimod** in allo-HCT.

Conclusion

Mocravimod is a promising S1P receptor modulator with a novel application in the field of hematologic malignancies. While long-term relapse-free survival data in the traditional sense of relapsing autoimmune diseases is not available, the ongoing clinical development in AML post-allo-HCT aims to establish its efficacy in improving relapse-free and overall survival. The preliminary data suggests a potential survival benefit.

For researchers and drug development professionals, **Mocravimod** represents an interesting case of repositioning a drug class into a new therapeutic area with a distinct pathophysiological rationale. The outcomes of the ongoing MO-TRANS trial will be critical in determining the future role of **Mocravimod** in the management of AML. The established efficacy of other S1P receptor modulators in multiple sclerosis provides a strong foundation for the class, though direct comparisons of efficacy across such different diseases are not appropriate. Continued research will be essential to fully understand the long-term benefits and risks of **Mocravimod** treatment.

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